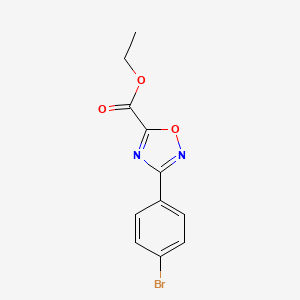

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.: 861146-12-5

Cat. No.: VC2812633

Molecular Formula: C11H9BrN2O3

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861146-12-5 |

|---|---|

| Molecular Formula | C11H9BrN2O3 |

| Molecular Weight | 297.1 g/mol |

| IUPAC Name | ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |

| Standard InChI Key | RAYDPSXNIRALKY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Introduction

Chemical Properties and Structural Characteristics

Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound characterized by an oxadiazole core with a bromophenyl substituent at position 3 and an ethyl carboxylate group at position 5. The specific chemical properties of this compound make it valuable for various research and pharmaceutical applications.

Basic Physical and Chemical Properties

Structural Features

The structure of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate contains several key features that contribute to its chemical reactivity and biological significance:

-

A 1,2,4-oxadiazole heterocyclic core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

-

A 4-bromophenyl group at position 3 of the oxadiazole ring

-

An ethyl carboxylate group at position 5 of the oxadiazole ring

The presence of the bromophenyl group gives the molecule specific electronic properties, while the ethyl carboxylate provides a site for potential modification and metabolic reactions. The oxadiazole ring itself is known for its aromaticity and stability, making it a favorable scaffold for drug design and development.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on related oxadiazole compounds provide insights into how structural modifications might affect the biological activity of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate.

Impact of Substitution Patterns

Research on similar compounds has revealed:

-

The presence of electron-withdrawing groups (EWG) at the para position of the aromatic ring (such as the bromine in Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate) can be crucial for ensuring high biological activity, particularly anticancer properties .

-

Compounds with halogen substitutions on the phenyl ring have shown enhanced activity against certain cancer cell lines compared to their non-halogenated counterparts .

-

The position of substitution on the phenyl ring can significantly impact biological activity, with para-substituted compounds often showing different activity profiles compared to ortho- or meta-substituted analogs .

Comparison with Related Compounds

To better understand the unique properties of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, it is useful to compare it with structurally similar compounds.

Comparative Analysis

The differences in substitution patterns among these compounds can lead to significant variations in biological activity and physicochemical properties, highlighting the importance of precise structural modifications in drug design.

Recent Research Findings on 1,2,4-Oxadiazole Derivatives

Recent studies on 1,2,4-oxadiazole derivatives provide insights into the potential applications and mechanisms of action of compounds like Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate.

Anticancer Research

Research has shown that some 1,2,4-oxadiazole derivatives exhibit significant anticancer activity:

-

Certain compounds have demonstrated the ability to arrest cell proliferation at the G1 phase in MCF-7 cells and trigger apoptosis by increasing caspase3/7 activity .

-

Some derivatives have shown IC50 values as low as 0.19 μM against MCF-7 cancer cell lines, indicating potent anticancer properties .

-

The mechanism of action for some oxadiazole derivatives includes disruption of microtubule formation, which can interrupt blood vessel formation in cancer tissue and cause central necrosis .

Structure-Based Drug Design

The 1,2,4-oxadiazole scaffold has been used in the design of analogs of established drugs:

-

Some 1,2,4-oxadiazole derivatives have been designed as analogs of Tamoxifen, showing comparable activity against MCF-7 cell lines .

-

Molecular docking studies have revealed that certain oxadiazole derivatives can create strong hydrophobic interactions with amino acid residues of target receptors, similar to established drugs .

These commercial sources typically provide the compound for research and development purposes, with restrictions on use for medical or consumer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume